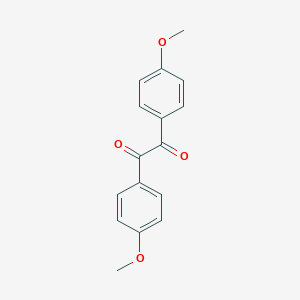
4,4'-Dimethoxybenzil
Numéro de catalogue B072200
Poids moléculaire: 270.28 g/mol
Clé InChI: YNANGXWUZWWFKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05405926
Procedure details


4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).


[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1.[N+]([O-])([O-])=O.[NH4+].C(O)(=O)C>O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([CH:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[OH:10])=[O:12])=[CH:18][CH:17]=1.[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[O:10])=[O:12])=[CH:18][CH:17]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
[Compound]
|
Name
|
cupric acetate
|
|
Quantity
|
0.69 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring until a clear, green solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from hot methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05405926
Procedure details


4,4'-Dimethoxybenzoin was prepared as described in Example 1. 4,4'-Dimethoxybenzil (50.3 g), ammonium nitrate (20.3 g), cupric acetate (0.69 g) and 150 ml 80% acetic acid were heated to 80° C. with vigorous stirring until a clear, green solution was obtained. Following 1 hour at reflux, the mixture was poured into 1 liter of water and the precipitate was collected. Recrystallization from hot methanol afforded 4,4'-dimethoxybenzil. Yield 44.2 g (88%). 1H NMR (CDCl3) δ7.97 (m, 4H, aromatic), 6.97 (m, 4H, aromatic, 3.86 (s, 6H OMe).


[Compound]
Name
cupric acetate
Quantity
0.69 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1.[N+]([O-])([O-])=O.[NH4+].C(O)(=O)C>O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([CH:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[OH:10])=[O:12])=[CH:18][CH:17]=1.[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[O:10])=[O:12])=[CH:18][CH:17]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
[Compound]
|
Name
|
cupric acetate
|
|
Quantity
|
0.69 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring until a clear, green solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from hot methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
